

Discovery and development history of Fenebrutinib

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Compound Name: Fenebrutinib

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An In-depth Technical Guide to the Discovery and Development of **Fenebrutinib**

Introduction

Fenebrutinib, also known as GDC-0853, is a potent and highly selective, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] Developed by Roche and its subsidiary Genentech, **fenebrutinib** represents a significant advancement in the targeted therapy of autoimmune diseases.[5][6] Its unique mechanism of action, which allows for reversible binding to BTK, distinguishes it from many first-generation, irreversible BTK inhibitors.[1][2] This characteristic is believed to contribute to a favorable safety profile by minimizing off-target effects.[7][8] **Fenebrutinib** has been extensively investigated in a range of autoimmune conditions, most notably multiple sclerosis (MS), rheumatoid arthritis (RA), and chronic spontaneous urticaria (CSU).[9][10][11][12]

This technical guide provides a comprehensive overview of the discovery and development history of **fenebrutinib**, its mechanism of action, and a summary of its clinical evaluation. It is intended for researchers, scientists, and drug development professionals interested in the scientific journey of this novel therapeutic agent.

Discovery and Preclinical Development

The development of **fenebrutinib** was driven by the therapeutic potential of targeting BTK in autoimmune diseases.[2] BTK is a critical signaling enzyme in B-cells and myeloid cells, playing a crucial role in the pathways that lead to inflammation and tissue damage in

autoimmune conditions.[9][13] The strategy behind **fenebrutinib** was to create a non-covalent inhibitor that interacts with BTK differently from existing covalent inhibitors, with the goal of achieving high selectivity and a favorable safety profile for long-term treatment of chronic diseases.[2][14]

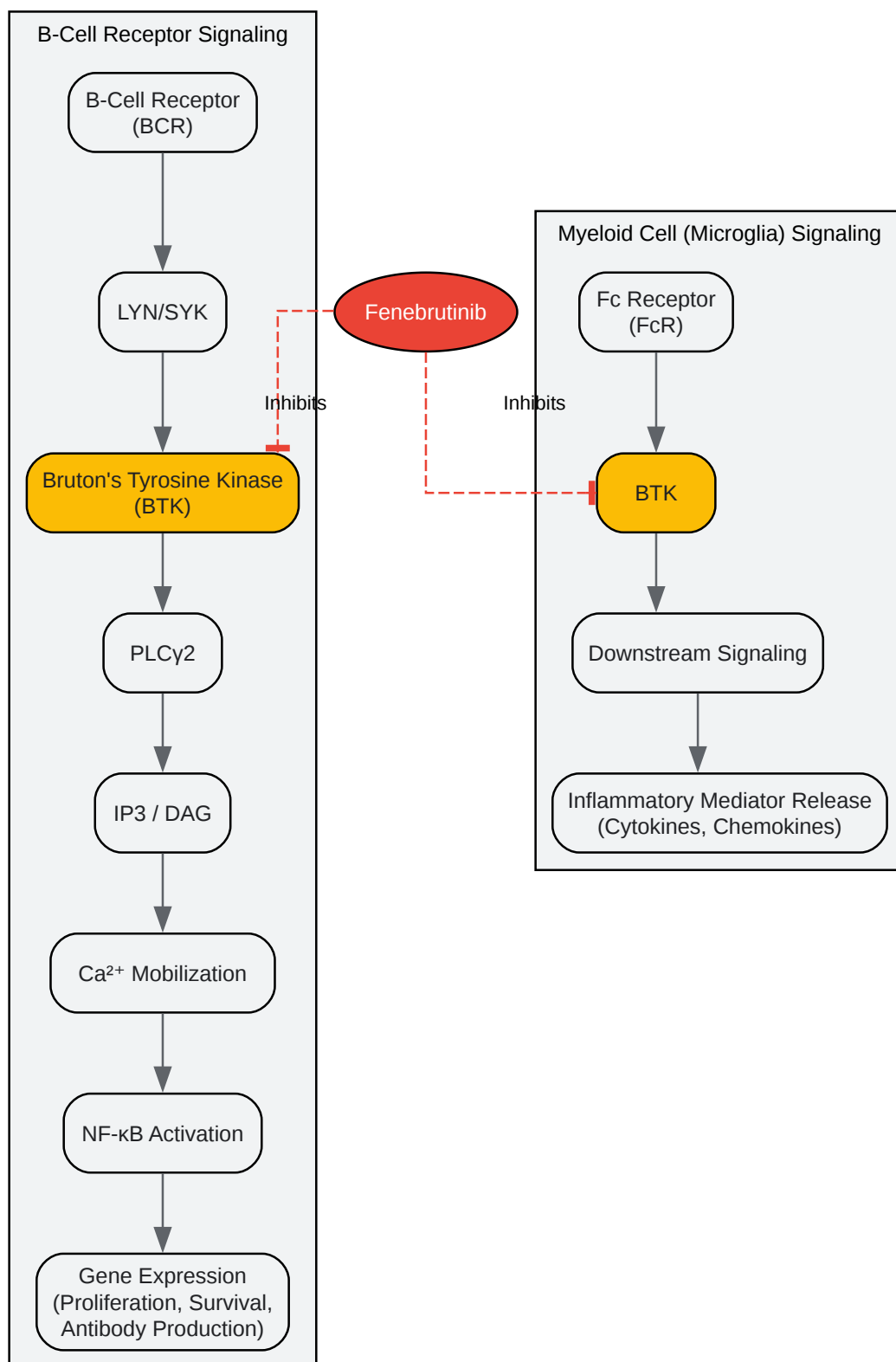
Fenebrutinib was identified as a potent and selective BTK inhibitor with a measured inhibition constant (K_i) of 0.91 nM.[1] Preclinical studies demonstrated its ability to suppress B-cell and myeloid cell-mediated components of disease and showed dose-dependent activity in a rat model of inflammatory arthritis.[10][14] Further in vitro studies revealed that **fenebrutinib** is highly selective for BTK, being over 130 times more selective for BTK compared to other kinases.[1][7][15][16]

Mechanism of Action

Fenebrutinib functions as a dual inhibitor of both B-cell and microglia activation by reversibly binding to BTK.[1][8] BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and, in turn, phosphorylates downstream targets, leading to B-cell proliferation, differentiation, and antibody production. **Fenebrutinib** blocks this activation step, thereby dampening the B-cell-mediated immune response.

In myeloid cells, including microglia in the central nervous system, BTK is involved in Fc receptor (FcR) signaling, which contributes to the release of inflammatory mediators.[14] By inhibiting BTK, **fenebrutinib** can reduce the activation of these cells, which is thought to play a role in the chronic inflammation and neurodegeneration seen in diseases like multiple sclerosis.[13]

Signaling Pathway of BTK Inhibition by Fenebrutinib



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Caption: BTK signaling pathways in B-cells and myeloid cells and the inhibitory action of **Fenebrutinib**.

Quantitative Data Summary

The following tables summarize key quantitative data related to the preclinical and clinical development of **fenebrutinib**.

Table 1: Preclinical Pharmacology of Fenebrutinib

Parameter	Value	Reference
BTK Inhibition (Ki)	0.91 nM	[1]
BTK IC50 (Human B-cell autophosphorylation)	3.1 nM	[14]
BTK IC50 (Human whole blood B-cell activation)	8 nM	[14]
FcγRIII-triggered TNFα production IC50 (human monocytes)	1.3 nM	[14]
Selectivity for BTK vs. other kinases	>130-fold	[1][7][15][16]

Table 2: Pharmacokinetic Parameters of Fenebrutinib

Parameter	Value	Population	Reference
Apparent Clearance (CL/F)	19.1 L/hr	Healthy Volunteers & RA Patients	[17]
Volume of Central Compartment (Vc/F)	323.8 L	Healthy Volunteers & RA Patients	
Mean Transit Time (Absorption)	0.757 hr	Healthy Volunteers & RA Patients	[18]
Steady-state half-life	4.2–9.9 h	Healthy Subjects	[3]

Table 3: Overview of Key Clinical Trials and Efficacy Data

Indication	Trial Name (Phase)	Comparator	Key Efficacy Endpoint	Result	Reference
Multiple Sclerosis	FENopta (Phase II)	Placebo	Total number of new gadolinium-enhancing T1 brain lesions	Significant reduction vs. placebo (p=0.0022)	[19][20][21]
Multiple Sclerosis	FENhance 1 & 2 (Phase III)	Teriflunomide	Annualized relapse rate and time to disability progression	Ongoing	[8][22]
Multiple Sclerosis	FENTrepid (Phase III)	Ocrelizumab	Time to onset of 12-week confirmed disability progression	Ongoing	[16][22][23][24]
Rheumatoid Arthritis	ANDES (Phase II)	Placebo, Adalimumab	ACR50 at Week 12	35% (200mg BID) vs 15% (placebo) (p=0.0003)	[11][25]
Chronic Spontaneous Urticaria	Phase II	Placebo	Change from baseline in UAS7 at Week 8	Dose-dependent improvements	[26][27]

Key Experimental Protocols

Detailed experimental protocols are essential for understanding the scientific rigor behind the development of **fenibrutinib**. Below are descriptions of the methodologies used in key

preclinical and clinical studies.

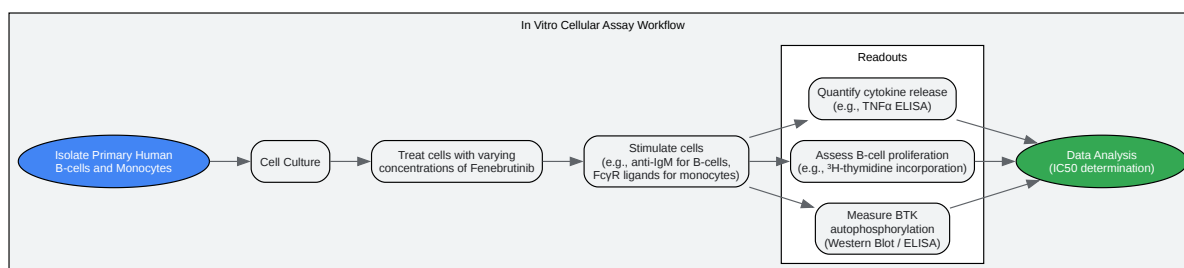
BTK Inhibition and Kinase Selectivity Assays

Objective: To determine the potency and selectivity of **fenebrutinib** for BTK.

Methodology:

- **BTK Inhibition Assay:** The inhibitory activity of **fenebrutinib** on BTK was assessed using a biochemical assay that measures the phosphorylation of a peptide substrate. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined.
- **Kinase Selectivity Panel:** To assess selectivity, **fenebrutinib** was tested at a concentration of 1 μ M against a large panel of recombinant human kinases (often over 200). The assays measured either peptide phosphorylation or ADP production. For kinases that showed significant inhibition (>50%), IC₅₀ values were determined to quantify the selectivity for BTK over these off-target kinases.

Experimental Workflow: In Vitro Cellular Assays



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Caption: A generalized workflow for in vitro cellular assays to evaluate the effect of **Fenebrutinib**.

FENopta Phase II Clinical Trial in Relapsing Multiple Sclerosis (NCT05119569)

Objective: To evaluate the efficacy, safety, and pharmacokinetics of **fenebrutinib** in patients with relapsing multiple sclerosis (RMS).

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[5]

Patient Population: Adults aged 18-55 years with a diagnosis of RMS and evidence of recent disease activity.[20]

Intervention:

- **Fenebrutinib** 200 mg administered orally twice daily.
- Placebo administered orally twice daily.

Primary Endpoint: The total number of new gadolinium-enhancing (Gd+) T1-weighted brain lesions as measured by MRI at weeks 4, 8, and 12.[5]

Secondary Endpoints:

- Number of new or enlarging T2-weighted lesions on brain MRI.
- Annualized relapse rate.
- Change in the Expanded Disability Status Scale (EDSS) score.

Methodology:

- Screening: Patients were screened for eligibility based on inclusion and exclusion criteria.
- Randomization: Eligible patients were randomized in a 2:1 ratio to receive either **fenebrutinib** or placebo.

- Treatment Period: Patients received the assigned treatment for 12 weeks.
- Assessments: Brain MRI scans were performed at baseline and at weeks 4, 8, and 12. Clinical assessments, including neurological examinations and relapse monitoring, were conducted at scheduled visits. Safety was monitored through the collection of adverse events and laboratory tests.
- Open-Label Extension: After the 12-week double-blind period, eligible patients could enter an open-label extension phase to receive **fenebrutinib**.^[20]

Conclusion

Fenebrutinib has emerged as a promising therapeutic agent for autoimmune diseases, with a development history rooted in a rational design strategy to create a highly selective and reversible BTK inhibitor. Its unique mechanism of action, targeting both B-cell and myeloid cell activation, holds the potential to address key pathological processes in a range of debilitating conditions. The robust preclinical data and the encouraging results from Phase II clinical trials have paved the way for ongoing Phase III studies that will further define the efficacy and safety of **fenebrutinib** and its potential role in the future treatment landscape of multiple sclerosis and other autoimmune disorders. The comprehensive data gathered to date underscore the potential of **fenebrutinib** as a best-in-class BTK inhibitor.

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